4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEOIHWYBXTSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403457 | |
| Record name | 4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33924-54-8 | |
| Record name | 4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{2-[(5-chloro-2-methoxyphenyl)formamido]ethyl}benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Methylation of 5-Chlorosalicylic Acid
- Reagents & Conditions: 5-Chlorosalicylic acid or its methyl ester is methylated using dimethyl sulfate in the presence of sodium hydroxide in acetone.
- Procedure:
- A solution of methyl 5-chlorosalicylate in acetone is treated with 2N sodium hydroxide and dimethyl sulfate.
- The reaction mixture is stirred and refluxed for 45 minutes.
- Post-reaction, acetone is evaporated, and the residue extracted with ether.
- The ether extract is washed with aqueous sodium hydroxide, dried, and concentrated.
- Outcome: Methyl 5-chloro-2-methoxybenzoate is obtained with yields around 66-95%, depending on the exact conditions and scale.
Aminolysis with Phenethylamine
- Reagents & Conditions: Methyl 5-chloro-2-methoxybenzoate is reacted with phenethylamine in benzene.
- Procedure:
- The methyl ester is slowly added to a benzene solution of phenethylamine.
- Phenethylamine hydrochloride precipitates and is filtered off.
- The filtrate is concentrated, and the residue distilled to isolate N-phenethyl-5-chloro-2-methoxybenzamide.
- Outcome: The amide is obtained in high yield (~90%), typically as an oil that crystallizes upon standing.
Chlorosulfonation of N-Phenethyl-5-chloro-2-methoxybenzamide
- Reagents & Conditions: Chlorosulfonic acid is used to chlorosulfonate the amide intermediate.
- Procedure:
- N-phenethyl-5-chloro-2-methoxybenzamide is added slowly to chlorosulfonic acid at low temperature (-10°C).
- The mixture is warmed on a steam bath for 45 minutes.
- After cooling, the reaction mixture is poured onto crushed ice to precipitate the product.
- Post-treatment: The crude solid is treated with concentrated ammonia to convert to the sulfonamide, then recrystallized from glacial acetic acid.
- Outcome: The sulfonamide intermediate is obtained in about 70% yield with melting points between 202°-206°C.
Reaction Data Table
| Step | Reagents/Conditions | Yield (%) | Physical Data |
|---|---|---|---|
| Methylation of 5-chlorosalicylic acid | Dimethyl sulfate, NaOH, acetone, reflux 45 min | 66-95 | Methyl 5-chloro-2-methoxybenzoate, b.p. 105-138°C (reduced pressure) |
| Aminolysis with phenethylamine | Phenethylamine, benzene, room temp | ~90 | N-phenethyl-5-chloro-2-methoxybenzamide, m.p. 60-63°C |
| Chlorosulfonation | Chlorosulfonic acid, -10°C to steam bath | ~70 | Sulfonamide intermediate, m.p. 202-206°C |
| Conversion to sulfonyl chloride | Chlorinating agents (e.g., SOCl2) | Not specified | 4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride, density ~1.4 g/cm³, b.p. ~537°C |
Research Findings and Optimization Notes
- Methylation Conditions: The methylation step can be conducted under aqueous or anhydrous conditions. Anhydrous methylation directly converts 5-chlorosalicylic acid to methyl 5-chloro-2-methoxybenzoate, while aqueous conditions require prior esterification.
- Chlorosulfonation Challenges: The chlorosulfonation step requires careful temperature control to avoid decomposition or side reactions. The reaction is typically performed at low temperature followed by warming to ensure complete sulfonyl chloride formation.
- Purification: Recrystallization from glacial acetic acid is effective for purifying the sulfonamide intermediate, yielding a product suitable for further conversion.
- Scale-Up Potential: The described process uses commercially available reagents and offers good yields, making it suitable for scale-up in industrial or research settings.
Chemical Reactions Analysis
4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
- Sulfonamides, including derivatives of the compound , are known for their antimicrobial properties. They function by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction. Studies have shown that modifications to the sulfonamide structure can enhance efficacy against a broader spectrum of bacteria .
2. Antitumor Activity
- Research indicates that certain sulfonamide derivatives exhibit antitumor properties. The structural modifications present in 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride may contribute to its potential as an anticancer agent by targeting specific pathways involved in tumor growth .
3. Diabetes Management
- Compounds similar to this sulfonamide have been linked to the management of diabetes through their role as sulfonylureas. These compounds stimulate insulin release from pancreatic beta cells, thereby lowering blood glucose levels. The specific structural features of this compound may enhance its effectiveness as an antidiabetic agent .
Organic Synthesis Applications
1. Synthesis of Sulfonamides
- The compound serves as a key intermediate in the synthesis of various sulfonamide drugs. Its reactivity with amines allows for the formation of new sulfonamide derivatives, which can be tailored for specific therapeutic applications .
2. Functional Group Transformations
- The presence of the sulfonyl chloride group makes this compound valuable in organic synthesis for introducing sulfonyl groups into target molecules. This transformation is critical in developing new pharmaceuticals and agrochemicals .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride involves its ability to interact with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful as a tool for modifying proteins and studying their functions. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride
- CAS Number : 33924-54-8
- Molecular Formula: C₁₆H₁₅Cl₂NO₄S
- Molecular Weight : 394.26 g/mol
- Synonyms: Includes p-(2-(5-Chloro-o-anisamido)ethyl)benzenesulfonyl chloride .
Synthesis :
The compound is synthesized via late-stage sulfonyl chloride formation from sulfonamide precursors. For example, 5-chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide reacts with Pyry-BF₄ and MgCl₂ under optimized conditions to yield the title compound with 79% efficiency . This method highlights its compatibility with sensitive functional groups, such as the 5-chloro-2-methoxybenzoyl moiety .
Structural Features :
- A benzenesulfonyl chloride core linked to a 2-[(5-chloro-2-methoxybenzoyl)amino]ethyl group.
- The electron-withdrawing sulfonyl chloride enhances reactivity for nucleophilic substitutions, while the 5-chloro-2-methoxybenzoyl group contributes to steric and electronic modulation .
Table 2: Physical and Pharmacokinetic Properties
Biological Activity
The compound 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride is a sulfonamide derivative with potential biological activity. Its structure includes a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with various biological molecules. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C19H21ClN2O6S
- Molecular Weight : 440.9 g/mol
- CAS Number : 14511-59-2
Antibacterial Properties
Sulfonamides, including the compound , have been widely studied for their antibacterial properties. Research indicates that compounds with a sulfonamide functional group can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.
-
Mechanism of Action :
- Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase , which is involved in the synthesis of folate in bacteria. By mimicking p-aminobenzoic acid (PABA), they disrupt the production of folate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death.
- Research Findings :
-
Case Studies :
- In vitro testing demonstrated that certain sulfonamide derivatives had zones of inhibition ranging from 30 mm to 32 mm against E. coli, indicating potent antibacterial effects .
- Another study highlighted the efficacy of structurally similar compounds against Staphylococcus aureus, showcasing their potential in treating infections caused by resistant strains .
Data Table: Antibacterial Activity of Related Compounds
| Compound Name | Structure | MIC (μg/mL) | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|---|---|
| Compound A | Structure A | 7.81 | 31 ± 0.12 | E. coli |
| Compound B | Structure B | 7.81 | 30 ± 0.12 | E. coli |
| Compound C | Structure C | 15.62 | 28 ± 0.12 | S. aureus |
| Compound D | Structure D | >100 | No inhibition | B. subtilis |
Additional Biological Activities
Beyond antibacterial effects, sulfonamides have also been investigated for other therapeutic uses:
- Anticancer Activity :
-
Diuretic Effects :
- Sulfonamides are known to have diuretic properties, making them useful in treating conditions such as hypertension and edema.
- Potential in Agriculture :
Q & A
Basic: How can the synthesis of 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride be optimized to improve yield?
Methodological Answer:
The compound is typically synthesized via a multi-step route. A key intermediate, 5-chloro-2-methoxy-N-phenethylbenzamide (compound 35), is prepared by coupling 5-chloro-2-methoxybenzoic acid with phenethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C, yielding 37% after column chromatography . Subsequent sulfonation to form the sulfonyl chloride (compound 36) via Method A achieves a 62% yield . To optimize:
- Catalyst Loading: Increase EDC/HOBt stoichiometry (1.5–2.0 equivalents) to enhance coupling efficiency.
- Reaction Time: Extend reaction times for sulfonation steps (e.g., 12–24 hours) to ensure complete conversion.
- Purification: Use gradient elution in column chromatography to minimize losses.
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: and NMR are essential for verifying the benzamide and sulfonyl chloride moieties. For example, the aromatic protons of the 5-chloro-2-methoxybenzoyl group appear as distinct doublets in δ 6.8–7.5 ppm, while the ethyl linker shows characteristic triplet signals .
- HPLC-MS: High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 427.87 for the intermediate methyl carbamate derivative) .
- Elemental Analysis: Validate purity (>99%) by matching experimental vs. theoretical C, H, N, and S content .
Advanced: How can researchers address contradictions in biological activity data for sulfonamide derivatives of this compound?
Methodological Answer:
Contradictions in biological data (e.g., NLRP3 inflammasome inhibition vs. lack of efficacy) may arise from:
- Structural Variability: Subtle changes in the ethyl linker length or sulfonyl substituents (e.g., chloride vs. fluoride) alter binding to NLRP3. For example, replacing the sulfonyl chloride with a fluoride (via KHF treatment) reduces electrophilicity, impacting activity .
- Assay Conditions: Standardize cell-based assays (e.g., ATP depletion levels in THP-1 cells) to control for variability in inflammasome activation .
- SAR Studies: Systematically modify the benzamide (e.g., methoxy vs. ethoxy) and sulfonyl groups to isolate pharmacophores responsible for activity .
Advanced: What strategies are effective in profiling and mitigating synthetic impurities in this compound?
Methodological Answer:
Common impurities include:
- Methyl Carbamate Byproduct (BP237): Formed during incomplete sulfonation. Detect via HPLC (retention time shift) and quantify using a reference standard .
- Des-chloro Impurity: Arises from halogen loss under acidic conditions. Mitigate by controlling pH during synthesis (pH 6–7) .
- Cyclohexylurea Derivatives: Trace intermediates from glibenclamide synthesis. Use preparative TLC to isolate and characterize .
Mitigation: Optimize reaction quenching (e.g., rapid neutralization) and employ scavenger resins to trap reactive intermediates.
Basic: How can the sulfonyl chloride group be selectively functionalized for downstream applications?
Methodological Answer:
The sulfonyl chloride is highly reactive, enabling:
- Amidation: React with amines (e.g., cyclohexylamine) in THF at 25°C to form sulfonamides, critical for drug candidates like glibenclamide .
- Fluorination: Treat with saturated KHF in acetonitrile to generate sulfonyl fluorides, which exhibit improved stability in biological assays (97% yield) .
- Reduction: Use LiAlH to reduce to sulfinic acids for probing redox-active intermediates.
Advanced: What computational methods support the design of derivatives targeting specific biological pathways?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with NLRP3 (PDB: 6NPY). The sulfonyl group forms hydrogen bonds with Arg578, while the chloro-methoxybenzoyl moiety occupies a hydrophobic pocket .
- QSAR Models: Correlate substituent electronegativity (e.g., Hammett σ values) with anti-inflammatory IC data to predict active derivatives .
- MD Simulations: Simulate solvation effects on sulfonyl chloride stability to prioritize derivatives with optimal pharmacokinetics.
Basic: What are the key stability concerns for this compound during storage and handling?
Methodological Answer:
- Hydrolysis: The sulfonyl chloride reacts with moisture to form sulfonic acids. Store under argon at -20°C in desiccated amber vials .
- Light Sensitivity: The benzamide chromophore degrades under UV light. Use light-resistant containers and conduct stability studies under ICH Q1A guidelines .
- Thermal Decomposition: Monitor via TGA; decomposition onset occurs at ~150°C. Avoid prolonged heating above 50°C .
Advanced: How can contradictory cytotoxicity data in cancer cell lines be resolved?
Methodological Answer:
Discrepancies in cytotoxicity (e.g., potent in MCF-7 vs. inactive in HeLa) may stem from:
- Transporters: Overexpression of ABCG2 in resistant lines effluxes the compound. Use inhibitors like Ko143 to validate .
- Metabolic Activation: Liver microsome assays reveal CYP3A4-dependent activation to reactive intermediates. Correlate metabolic rates with cell viability .
- Target Redundancy: Combine with RNAi screens to identify compensatory pathways (e.g., PI3K/Akt) that modulate sensitivity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
